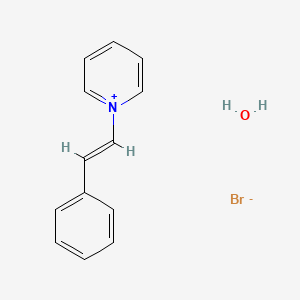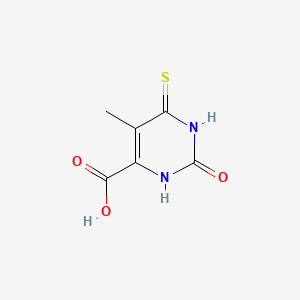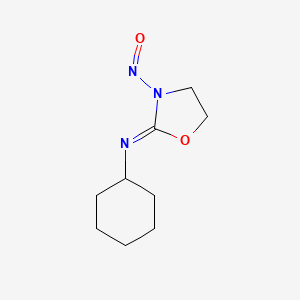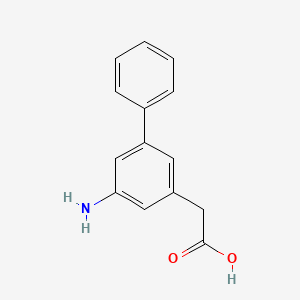
4-Bromo-2,2,6,6-tetramethyl-4-nitropiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2,2,6,6-tetramethyl-4-nitropiperidine is an organic compound belonging to the piperidine family. This compound is characterized by the presence of a bromine atom and a nitro group attached to a piperidine ring, which is further substituted with four methyl groups. The unique structure of this compound makes it an interesting subject of study in organic chemistry and related fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,2,6,6-tetramethyl-4-nitropiperidine typically involves the bromination of 2,2,6,6-tetramethyl-4-oximinopiperidine using N-bromosuccinimide (NBS) or N-bromoacetamide in a water-hexane mixture. This reaction proceeds through the intermediate formation of 2,2,6,6-tetramethyl-4-bromo-4-nitrosopiperidine, which is then oxidized by excess NBS or bromoacetamide to yield the desired nitro-bromide compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2,2,6,6-tetramethyl-4-nitropiperidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized by perbenzoic acid to yield corresponding nitroxyl radicals.
Substitution: The bromine atom can be substituted with other halogens, such as iodine, to form 2,2,6,6-tetramethyl-4-iodo-4-nitropiperidine.
Common Reagents and Conditions
Oxidizing Agents: Perbenzoic acid is commonly used for oxidation reactions.
Halogenating Agents: N-bromosuccinimide (NBS) and N-bromoacetamide are used for bromination, while iodine is used for halogen substitution.
Major Products
Nitroxyl Radicals: Formed through oxidation reactions.
Halogenated Derivatives: Such as 2,2,6,6-tetramethyl-4-iodo-4-nitropiperidine.
Aplicaciones Científicas De Investigación
4-Bromo-2,2,6,6-tetramethyl-4-nitropiperidine has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Material Science: Employed in the development of new materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2,2,6,6-tetramethyl-4-nitropiperidine involves its interaction with molecular targets through its bromine and nitro functional groups. These interactions can lead to the formation of reactive intermediates, such as nitroxyl radicals, which can further participate in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,2,6,6-Tetramethyl-4-iodo-4-nitropiperidine: Similar in structure but with an iodine atom instead of bromine.
2,2,6,6-Tetramethyl-4-nitropiperidine: Lacks the bromine atom but retains the nitro group and piperidine ring.
Uniqueness
4-Bromo-2,2,6,6-tetramethyl-4-nitropiperidine is unique due to the presence of both bromine and nitro groups on a highly substituted piperidine ring.
Propiedades
Número CAS |
75315-13-8 |
|---|---|
Fórmula molecular |
C9H17BrN2O2 |
Peso molecular |
265.15 g/mol |
Nombre IUPAC |
4-bromo-2,2,6,6-tetramethyl-4-nitropiperidine |
InChI |
InChI=1S/C9H17BrN2O2/c1-7(2)5-9(10,12(13)14)6-8(3,4)11-7/h11H,5-6H2,1-4H3 |
Clave InChI |
VWTLPIILQFJMSI-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(N1)(C)C)([N+](=O)[O-])Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-[cyclohexylcarbamoyl(nitroso)amino]ethyl]-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B14442382.png)




![2-{2-[2-(Prop-2-en-1-yl)phenoxy]ethoxy}ethyl prop-2-enoate](/img/structure/B14442419.png)
![3,8-dimethyl-2,4,7,9-tetrahydro-[1,3]oxazino[6,5-g][1,3]benzoxazine](/img/structure/B14442428.png)



![4,4'-[Disulfanediylbis(methylene)]bis(5-methyl-1H-imidazole)](/img/structure/B14442462.png)
